Methyl 2-(1-amino-3-ethylcyclopentyl)acetate
Description
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(1-amino-3-ethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-8-4-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChI Key |
CGHZMBSDODAAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate typically involves the reaction of 1-amino-3-ethylcyclopentane with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-amino-3-methylcyclopentyl)acetate
- Methyl 2-(1-amino-3-propylcyclopentyl)acetate
- Methyl 2-(1-amino-3-isopropylcyclopentyl)acetate
Uniqueness
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is unique due to its specific ethyl substitution on the cyclopentane ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative that features a cyclopentane ring, an amino group, and an ethyl substituent. The molecular structure allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The ester group can be hydrolyzed to release the active 2-(1-amino-3-ethylcyclopentyl)acetic acid, which may then engage in biological pathways by forming hydrogen bonds or ionic interactions with target molecules. This mechanism is crucial for understanding how the compound influences physiological processes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown moderate activities against various bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .
Antitumor Activity
Studies have explored the antitumor potential of related compounds. For example, certain derivatives demonstrated significant inhibition against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for inducing cell death . The structural characteristics that enhance these activities include specific substituents that improve binding affinity to cancer-related targets.
Case Study: Antitumor Efficacy
In a study investigating the effects of this compound on A549 cells, morphological changes indicative of apoptosis were observed after treatment. The compound induced characteristic apoptotic features such as cell shrinkage and reduced viability at varying concentrations . The study utilized phase-contrast microscopy to capture these changes, reinforcing the compound's potential as an anticancer agent.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
